molecular formula C15H22N4O2 B5577113 N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide

Cat. No.: B5577113
M. Wt: 290.36 g/mol
InChI Key: FUZNIVLUXDXCIT-FOWTUZBSSA-N
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Description

N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.17427596 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stabilization of Ecologically Clean Diesel Fuel

N'-(3-hydroxybenzylidene)-3-(4-methyl-1-piperazinyl)propanohydrazide, among other sterically hindered phenol derivatives, has been studied for its application in stabilizing ecologically clean diesel fuel. Research conducted by Koshelev et al. (1996) explored the use of such compounds in combinations with metal deactivators to enhance the stability of diesel fuels, indicating a potential application in fuel technology and environmental sustainability (Koshelev, Golubeva, Klinaeva, & Kelarev, 1996).

Synthesis and Biological Evaluation

The compound's derivatives have been synthesized and evaluated for their potential anticholinesterase activities. In a study by Kaya et al. (2016), a series of novel piperazine-containing hydrazone derivatives were explored, showcasing the compound's versatility in creating bioactive molecules with potential therapeutic applications (Kaya, Özkay, Temel, & Kaplancıklı, 2016).

Design and Antimicrobial Activity

Research into the design and synthesis of new piperazine derivatives has demonstrated their antimicrobial potential. A study by Muhammet (2023) focused on the antimicrobial evaluation of a synthesized piperazine derivative, highlighting the compound's role in developing new antimicrobial agents (Muhammet, 2023).

Synthesis and Characterization for Dual Antihypertensive Agents

Marvanová et al. (2016) explored the synthesis and characterization of new piperazine derivatives as potential dual antihypertensive agents. This research underscores the compound's potential in pharmacological applications, particularly in cardiovascular health (Marvanová, Padrtová, Pekárek, Brus, Czernek, Mokrý, Humpa, Oravec, & Jampílek, 2016).

Inducers of Apoptosis in Cancer Research

Another significant application lies in cancer research, where derivatives of the compound have been identified as inducers of apoptosis. Sirisoma et al. (2009) discovered that certain benzohydrazide derivatives function as apoptosis inducers, offering a pathway to new cancer therapies (Sirisoma, Pervin, Drewe, Tseng, & Cai, 2009).

Bioactivities of Mannich Bases with Piperazines

The compound's derivatives have also been synthesized and evaluated for their bioactivities, including cytotoxic, anticancer, and enzyme inhibitory effects. Gul et al. (2019) synthesized new Mannich bases, demonstrating the compound's potential in therapeutic applications and drug design (Gul, Tuğrak, Gul, Mazlumoglu, Sakagami, Gulcin, & Supuran, 2019).

Properties

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-18-7-9-19(10-8-18)6-5-15(21)17-16-12-13-3-2-4-14(20)11-13/h2-4,11-12,20H,5-10H2,1H3,(H,17,21)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZNIVLUXDXCIT-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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